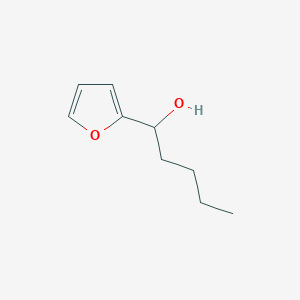

1-(Furan-2-yl)pentan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

30478-77-4 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-(furan-2-yl)pentan-1-ol |

InChI |

InChI=1S/C9H14O2/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-8,10H,2-3,5H2,1H3 |

InChI Key |

STWDQEIZZCPMLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=CO1)O |

Origin of Product |

United States |

Overview of Furan Derived Scaffolds in Synthetic and Applied Chemistry

Furan (B31954) and its derivatives are significant scaffolds in synthetic and applied chemistry due to their versatile reactivity and presence in numerous biologically active compounds. ijabbr.com These aromatic heterocycles serve as foundational structures for the synthesis of a wide array of molecules, including pharmaceuticals, agrochemicals, and fragrances. ijabbr.comsolubilityofthings.com The furan ring can undergo various transformations, such as electrophilic substitution, cycloaddition, and ring-opening reactions, making it a valuable synthon for constructing more complex molecular architectures. ijabbr.comorganic-chemistry.org

Furan scaffolds are integral to many natural products and have been identified as key components in compounds exhibiting antibacterial, anti-inflammatory, and anticancer properties. ijabbr.com This has spurred extensive research into the synthesis and modification of furan-containing molecules to explore their therapeutic potential. mdpi.com Furthermore, biomass-derived furans like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are considered important platform molecules for the production of biofuels and renewable chemicals, highlighting the role of furan scaffolds in sustainable chemistry. ijabbr.com

Significance of Secondary Alcohols in Organic Transformations and Molecular Design

Secondary alcohols are organic compounds where a hydroxyl (-OH) group is attached to a carbon atom that is bonded to two other carbon atoms. fiveable.me This structural feature imparts a unique reactivity profile that is highly valuable in organic synthesis. One of the most significant transformations of secondary alcohols is their oxidation to ketones. fiveable.menumberanalytics.comnumberanalytics.com Ketones are crucial intermediates in the synthesis of a vast number of organic molecules, including pharmaceuticals and fine chemicals. solubilityofthings.comfiveable.me This oxidation is a fundamental reaction in functional group interconversions. fiveable.me

Beyond oxidation, secondary alcohols can participate in a variety of other important reactions. They can undergo substitution reactions, although the hydroxyl group is a poor leaving group and typically requires activation, for instance, by protonation or conversion to a sulfonate ester. jackwestin.com These reactions are essential for introducing new functional groups and building molecular complexity. numberanalytics.com The ability of secondary alcohols to act as both reactants and synthetic intermediates makes them central to the design and execution of multi-step synthetic strategies. numberanalytics.comjackwestin.com

Research Landscape of Alkyl Substituted Furan Methanols

Research into alkyl-substituted furan (B31954) methanols, a class of compounds that includes 1-(furan-2-yl)pentan-1-ol, is an active area of investigation. These molecules serve as important intermediates in various synthetic pathways. For instance, the oxidation of secondary furfuryl alcohols, which are structurally related to this compound, has been explored using both biocatalytic and photobiocatalytic methods. frontiersin.orgnih.gov Studies have shown that a range of alkyl-substituted secondary furfuryl alcohols can be effectively converted to other useful compounds, demonstrating their utility as synthetic precursors. frontiersin.orgnih.gov

The reactivity of the furan ring in these systems is also a subject of study. For example, the co-aromatization of furan and methanol (B129727) over zeolite catalysts has been investigated as a potential route to bio-aromatics. acs.org This research highlights the potential to convert biomass-derived furans into valuable commodity chemicals. The synthesis of highly substituted furans is another area of focus, with various catalytic methods being developed to control the regioselectivity of these reactions. organic-chemistry.org

Scope and Objectives of Research on 1 Furan 2 Yl Pentan 1 Ol

Development and Optimization of Organometallic Reagent-Mediated Furanone Functionalization

The synthesis of this compound is frequently accomplished through the nucleophilic addition of organometallic reagents to furan-based carbonyl compounds. This foundational approach involves the reaction of a five-carbon nucleophile with a furan-2-carboxaldehyde (furfural) or a derivative thereof. Organolithium and Grignard reagents are the most common choices for this transformation. numberanalytics.commasterorganicchemistry.com

The standard Grignard reaction, for example, involves the addition of butylmagnesium bromide to furfural. masterorganicchemistry.com This method provides a direct and efficient route to the racemic alcohol. Similarly, organozinc reagents can be employed, often in conjunction with other metal catalysts or promoters to enhance selectivity. uni-muenchen.de The reaction of 2-furoyl chloride with organozinc reagents, prepared from the corresponding organomagnesium precursors, has also been demonstrated as a viable pathway to the precursor ketone, which can then be reduced to the final alcohol. uni-muenchen.de

These reactions are prized for their reliability and the ability to form the key carbon-carbon bond in a single, high-yielding step. Optimization of these processes typically involves careful control of reaction temperature, solvent, and the nature of the organometallic reagent to minimize side reactions, such as 1,4-addition, which can occur with unsaturated carbonyl systems like furfural. researchgate.net

Enantioselective Approaches to this compound Synthesis

Achieving high levels of enantiopurity in this compound is a significant objective, given the importance of chiral alcohols as building blocks in pharmaceuticals and natural products. The most direct enantioselective strategy involves the catalytic asymmetric addition of an organometallic reagent to furfural. This is typically achieved by using a stoichiometric or catalytic amount of a chiral ligand to control the facial selectivity of the nucleophilic attack on the aldehyde.

A notable example is the catalytic asymmetric addition of diethylzinc (B1219324) to 2-furaldehyde. While this specific reaction yields 1-(furan-2-yl)propan-1-ol, the principle is directly applicable to the synthesis of the pentanol (B124592) derivative by substituting diethylzinc with dibutylzinc. Research by Soai and colleagues demonstrated that using chiral ligands like (1S,2R)-(-)-N,N-dibutylnorephedrine (DBNE) can catalyze the addition of dialkylzinc reagents to furfural with high enantioselectivity. clockss.org In a related synthesis, (-)-1-(2-Furyl)pentan-1-ol was prepared with an enantiomeric excess (e.e.) of 89% using this methodology. clockss.org

The effectiveness of this approach relies on the formation of a chiral complex between the organometallic reagent and the ligand, which then delivers the alkyl group to one face of the aldehyde preferentially. A variety of chiral amino alcohols and other ligands have been developed for this purpose, with their efficacy depending on the specific substrate and reagent combination. rsc.orgresearchgate.net

Table 1: Chiral Ligand Performance in the Asymmetric Alkylation of Furfural

| Organometallic Reagent | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

|---|---|---|---|---|---|

| Dialkylzinc | (1S,2R)-(-)-N,N-Dibutylnorephedrine (DBNE) | 1-(Furan-2-yl)alkanol | 83 | 89 | clockss.org |

| Diethylzinc | Optimized β-amino alcohols (e.g., 13a, 13b) | 1-Phenylpropan-1-ol (model) | >95 | 95 | rsc.org |

Catalytic Asymmetric Reduction of Furyl Ketones to Achieve Chiral Purity

An alternative and highly effective strategy for producing enantiopure this compound is the asymmetric reduction of the corresponding ketone, 1-(furan-2-yl)pentan-1-one. This method is one of the most robust and widely used transformations in modern organic synthesis. organic-chemistry.org

The field has been dominated by transition metal catalysis, particularly using ruthenium, rhodium, and iridium complexes coordinated to chiral ligands. nih.gov The pioneering work of Noyori and others on catalysts composed of a Ru(II) center, a chiral diphosphine ligand (e.g., BINAP derivatives), and a chiral diamine ligand set the standard for this reaction. nih.govacs.org These catalysts are capable of highly efficient and enantioselective transfer hydrogenation (using hydrogen donors like isopropanol (B130326) or formic acid) or hydrogenation (using H₂ gas). mdpi.comresearchgate.net

The reduction of heteroaromatic ketones, including furyl ketones, has been successfully demonstrated with excellent enantioselectivity. nih.govmdpi.com The choice of chiral ligands (diphosphine and diamine) and the reaction conditions can be tuned to favor the formation of either the (R) or (S) enantiomer of the alcohol product. The mechanism involves a metal hydride species that delivers hydrogen to the ketone via a six-membered pericyclic transition state, where the chiral ligands create a highly organized environment to direct the hydride attack. nih.gov

Table 2: Catalyst Systems for Asymmetric Hydrogenation of Aromatic Heterocyclic Ketones

| Catalyst System | Substrate Type | Hydrogen Source | Enantiomeric Excess (e.e., %) | Reference |

|---|---|---|---|---|

| (S)-TolBINAP/(R)-DMAPEN-Ru | Aryl Vinyl Ketones | H₂ | >99 | nih.gov |

| η⁶-Arene/TsDPEN-Ru | Aromatic Heterocyclic Ketones | HCOOH/NEt₃ | up to 99 | nih.govmdpi.com |

| MsDPEN-Cp*Ir | 4-Chromanone | H₂ | 99 | nih.gov |

| (R)-XylBINAP/(R)-DAIPEN-Ru | Acetylpyridine | H₂ | 99 | acs.org |

Exploration of Alternative Organometallic Coupling Strategies

Beyond direct additions to carbonyls, modern organometallic cross-coupling reactions offer powerful, alternative pathways for constructing the C-C bond between the furan ring and the pentyl group. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a prominent example. libretexts.orgorganic-chemistry.org

A plausible synthetic route could involve the palladium-catalyzed coupling of furan-2-boronic acid (or a more stable derivative like a trifluoroborate salt or MIDA boronate) with a 1-halopentan-1-ol derivative or, more practically, with 1-halopent-1-ene followed by reduction. nih.govsigmaaldrich.com The stability of furanboronic acids can be a challenge, often leading to protodeboronation, but the use of potassium heteroaryltrifluoroborates has been shown to improve coupling efficiency. nih.gov

Other cross-coupling reactions could also be envisioned. For instance, a Negishi coupling could unite a 2-furylzinc reagent with a pentanoyl chloride to form the precursor ketone. acs.org Furthermore, copper-catalyzed couplings of furan derivatives with various partners are also emerging as viable methods for forming furan-substituted compounds. acs.org These methods provide strategic flexibility, allowing for the disconnection of the target molecule at different positions and accommodating a wider range of functional groups.

Chemo- and Regioselective Synthesis Utilizing Furan Ring Reactivity

Methodologies that directly functionalize the furan ring offer an atom-economical approach to this compound, building the side chain onto the pre-formed heterocycle. These strategies hinge on the inherent electronic properties of the furan ring, which favor substitution at the C2 and C5 positions.

Exploration of Furan C2-Functionalization Pathways

Direct functionalization at the C2 position of furan is a well-established and powerful strategy. Two primary methods dominate this area: directed ortho-metalation (DoM) and Friedel-Crafts acylation.

Directed Metalation (Lithiation): Furan undergoes regioselective deprotonation at the C2 position upon treatment with a strong base, typically n-butyllithium (n-BuLi). iust.ac.ir This generates a 2-lithiofuran (B141411) intermediate, which is a potent nucleophile. Subsequent reaction with an appropriate five-carbon electrophile, such as pentanal, directly yields this compound upon aqueous workup. This method is highly efficient and regioselective due to the stabilizing effect of the adjacent oxygen atom on the C2 carbanion. iust.ac.irucl.ac.uk

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction provides an alternative route. masterorganicchemistry.com Furan can be acylated with pentanoyl chloride or pentanoic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂) to form 1-(furan-2-yl)pentan-1-one. stackexchange.comstudymind.co.uk Traditional catalysts like AlCl₃ are often too harsh for the sensitive furan ring, leading to polymerization. stackexchange.com The resulting ketone can then be readily reduced to the target alcohol, this compound, using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). This two-step sequence avoids the use of organometallic reagents and benefits from the high regioselectivity of acylation at the C2 position.

Hydrofunctionalization Reactions of Furan Derivatives

Hydrofunctionalization encompasses a range of reactions where H-X (where X can be H, OR, BR₂, etc.) is added across a double bond. In the context of synthesizing this compound, this could involve the selective transformation of a furan derivative already containing a five-carbon chain.

For example, a substrate like 2-(pent-1-en-1-yl)furan could undergo hydroboration-oxidation. This two-step reaction would add a borane (B79455) across the alkene double bond, followed by oxidation to install a hydroxyl group, yielding the target alcohol. The regioselectivity of the hydroboration step would be critical in determining the position of the alcohol.

Another relevant area is the selective hydrogenation of furan derivatives. The hydrogenation of furfural and its derivatives is a complex process where reaction conditions can be tuned to selectively reduce the aldehyde, the furan ring, or other unsaturated groups. nih.govacs.orgresearchgate.net For instance, a precursor like 1-(furan-2-yl)pent-2-en-1-ol could be selectively hydrogenated at the carbon-carbon double bond to afford this compound. This requires a catalyst that favors C=C bond reduction without affecting the alcohol or the furan ring, a significant challenge that is the focus of ongoing research in biomass valorization. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves the use of safer solvents, renewable resources, and catalytic methods to improve efficiency and minimize waste. While specific research on the green synthesis of this compound is limited, significant progress in the synthesis of analogous furan-based alcohols provides a strong basis for developing sustainable routes to this compound.

Solvent-Free or Aqueous Media Syntheses

A key strategy in green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives, such as water, or by conducting reactions in the absence of a solvent altogether.

The use of aqueous media for the synthesis of furan-based alcohols has been successfully demonstrated. For instance, the asymmetric bioreduction of a precursor ketone to produce a chiral furan-based propanol (B110389) has been achieved in an aqueous environment using a whole-cell biocatalyst. nih.govresearchgate.net This approach not only eliminates the need for organic solvents but also leverages the mild reaction conditions and high selectivity often associated with enzymatic transformations. Such biocatalytic methods performed in aqueous systems are highly desirable as they reduce the risk of environmental contamination and simplify product purification. researchgate.net The principles of these aqueous-based biocatalytic reductions are directly applicable to the synthesis of this compound from its corresponding ketone, 1-(furan-2-yl)pentan-1-one.

Solvent-free reaction conditions represent another important avenue for the green synthesis of furan derivatives. Research on the reaction of 2-methylfuran (B129897) with various compounds has shown the feasibility of solvent-free hydroxyalkylation/alkylation reactions using solid acid catalysts. mdpi.com These processes, conducted under mild conditions, can lead to high yields of the desired products without the need for a solvent, thus reducing waste and energy consumption associated with solvent removal. While not directly demonstrated for this compound, these findings suggest that solvent-free catalytic systems could be developed for its synthesis.

Catalyst Design for Sustainable Production

The design of efficient and sustainable catalysts is paramount for the green production of this compound. The focus is on developing catalysts that are highly active, selective, and reusable.

Biocatalysts, such as whole-cell microorganisms and isolated enzymes, are at the forefront of sustainable catalyst design. The use of Lactobacillus paracasei BD101 as a whole-cell biocatalyst for the asymmetric reduction of 1-(furan-2-yl)propan-1-one to (S)-1-(furan-2-yl)propan-1-ol is a prime example. nih.govresearchgate.net This biocatalyst, derived from a fermented beverage, is a renewable and biodegradable resource. The reaction proceeds with high conversion and enantioselectivity under mild conditions in an aqueous medium, offering a highly sustainable route to the chiral alcohol. nih.govresearchgate.net The success of this system on a gram scale highlights its potential for industrial application. researchgate.net Similar whole-cell biocatalytic systems could be developed or adapted for the production of this compound.

The following table summarizes the key findings for the biocatalytic synthesis of a closely related furan alcohol, which serves as a model for the sustainable production of this compound.

| Catalyst | Substrate | Product | Reaction Medium | Conversion | Enantiomeric Excess (ee) | Yield | Reference |

| Lactobacillus paracasei BD101 (whole-cell) | 1-(Furan-2-yl)propan-1-one | (S)-1-(Furan-2-yl)propan-1-ol | Aqueous | >99% | >99% | 96% | nih.govresearchgate.net |

In addition to biocatalysts, the development of heterogeneous catalysts is crucial for sustainable chemical processes. For instance, clay-based materials like K10 montmorillonite (B579905) have been investigated as low-cost, environmentally friendly, and reusable catalysts for various organic transformations, including those under solvent-free conditions. researchgate.net While not yet applied to the specific synthesis of this compound, the principles of using such solid acid catalysts could be explored to develop a recyclable catalytic system for its production.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like this compound. Standard one-dimensional ¹H and ¹³C NMR spectra confirm the molecular backbone and the electronic environment of each nucleus.

The ¹H NMR spectrum typically shows distinct signals for the furan ring protons, the carbinol proton (CH-OH), the methylene (B1212753) groups of the pentyl chain, and the terminal methyl group. The furan protons appear in the aromatic region, with characteristic coupling patterns. The carbinol proton signal is a triplet or multiplet due to coupling with the adjacent methylene group. The pentyl chain protons exhibit complex splitting patterns in the aliphatic region.

The ¹³C NMR spectrum provides information on the number and type of carbon atoms. Key signals include those for the furan ring carbons (two oxygenated and two non-oxygenated), the carbinol carbon, and the four distinct carbons of the pentyl chain.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Chemical shifts (δ) are reported in ppm. Data is compiled and representative of typical values found in the literature. Actual values may vary based on solvent and experimental conditions.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-3' (Furan) | ~6.23 (d) | - |

| H-4' (Furan) | ~6.33 (dd) | - |

| H-5' (Furan) | ~7.37 (d) | - |

| C-1 (CHOH) | ~4.60 (t) | ~69.3 |

| C-2 (CH₂) | ~1.85 (m) | ~36.0 |

| C-3 (CH₂) | ~1.30 (m) | ~27.9 |

| C-4 (CH₂) | ~1.30 (m) | ~22.6 |

| C-5 (CH₃) | ~0.90 (t) | ~14.0 |

| OH | Variable | - |

| C-2' (Furan) | - | ~156.8 |

| C-3' (Furan) | - | ~106.0 |

| C-4' (Furan) | - | ~110.2 |

As this compound possesses a chiral center at the C-1 position, determining its absolute and relative stereochemistry is crucial. While no specific studies applying advanced NMR techniques for the stereochemical assignment of this particular molecule are prominently available, the principles of these methods are well-established for chiral alcohols.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique identifies protons that are close in space, typically within 5 Å, regardless of their through-bond connectivity. nanalysis.com For a diastereomeric derivative of this compound, NOESY can be used to establish relative stereochemistry by observing correlations between the protons on the newly formed stereocenter and the existing one at C-1. longdom.orglibretexts.org For instance, a correlation between the C-1 proton and a specific proton of a chiral derivatizing agent would help in assigning the spatial arrangement.

Chiral Shift Reagents (CSRs): CSRs, often lanthanide-based complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are used to determine the enantiomeric excess (ee) of chiral compounds. nih.govgoogle.com When a CSR is added to a solution of a racemic mixture of this compound, it forms diastereomeric complexes that are in rapid exchange. This interaction causes the NMR signals of the two enantiomers, which are identical in a non-chiral environment, to become distinct (enantiodifferentiation). acs.org The integration of these separated signals in the ¹H NMR spectrum allows for the direct quantification of the enantiomeric ratio. acs.orgthieme-connect.de

While specific DNMR studies on this compound are not documented, analysis of related furan-containing molecules suggests the presence of multiple stable conformers. copernicus.orgnih.gov The rotation around the C1-C2' bond is likely hindered due to steric interactions between the pentyl group and the furan ring. At room temperature, these rotations are typically fast on the NMR timescale, resulting in an averaged spectrum. nih.gov However, at low temperatures, the interconversion between different conformers (rotamers) can be slowed down, leading to the broadening and eventual splitting of NMR signals into separate sets for each populated conformer. researchgate.net By analyzing the line shape changes as a function of temperature, the energy barriers for these rotational processes can be calculated. unibas.it

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₉H₁₄O₂.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

The experimentally determined mass would be expected to match this calculated value to within a few parts per million (ppm), confirming the molecular formula.

Key fragmentation pathways would likely include:

Loss of Water: A common fragmentation for alcohols, leading to a peak at m/z 136 (M-18).

Alpha-Cleavage: Cleavage of the C1-C2 bond is highly favorable, as it leads to the formation of a resonance-stabilized oxonium ion containing the furan ring (m/z 97). This is often the base peak.

Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, commonly losing CO (28 Da) or a CHO radical (29 Da). For example, the key fragment at m/z 95, characteristic of many 2-substituted furans, arises from the cleavage of the bond between the furan ring and the side chain. imreblank.chresearchgate.net

Alkyl Chain Fragmentation: The pentyl group can fragment, leading to a series of peaks separated by 14 Da (CH₂).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 154 | [C₉H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 136 | [C₉H₁₂O]⁺˙ | Loss of H₂O |

| 97 | [C₅H₅O₂]⁺ | α-cleavage (loss of C₄H₉ radical) |

| 95 | [C₅H₃O]⁺ | Cleavage of C1-C2' bond with H rearrangement |

| 81 | [C₄H₅O]⁺ | Furanomethyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environment. spectroscopyonline.comedinst.com These two techniques are complementary; FT-IR is more sensitive to polar bonds, while Raman is more sensitive to non-polar, symmetric bonds. spectroscopyonline.com

For this compound, the spectra would be dominated by vibrations of the hydroxyl, furan, and alkyl moieties.

O-H Stretch: A strong, broad band in the FT-IR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretches: Aliphatic C-H stretching vibrations from the pentyl group appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching from the furan ring appears just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹).

Furan Ring Vibrations: The furan ring has several characteristic bands. C=C stretching vibrations typically appear in the 1500-1600 cm⁻¹ region. The asymmetric C-O-C stretching of the furan ether linkage gives a strong band around 1010-1250 cm⁻¹. unipd.it

C-O Stretch: The C-O stretching of the secondary alcohol group is expected to produce a strong band in the FT-IR spectrum, typically in the 1050-1150 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum would be expected to show strong signals for the C=C bonds of the furan ring and the C-C backbone of the alkyl chain due to their polarizability. unipd.it Analysis of intermolecular interactions, such as hydrogen bonding, can be inferred from shifts in the O-H stretching frequency under different conditions (e.g., concentration, solvent). nih.gov

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | FT-IR (strong, broad) |

| Furan C-H Stretch | 3100 - 3150 | FT-IR, Raman |

| Alkyl C-H Stretch | 2850 - 2960 | FT-IR, Raman (strong) |

| Furan C=C Stretch | 1500 - 1600 | FT-IR, Raman (strong in Raman) |

| Furan C-O-C Stretch | 1010 - 1250 | FT-IR (strong) |

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for determining the enantiomeric purity (enantiomeric excess, or ee) and the absolute configuration of chiral compounds like this compound. libretexts.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. jasco-global.com This differential absorption, plotted as a function of wavelength, results in a CD spectrum. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.

For a chiral alcohol such as this compound, the furan ring acts as a chromophore. The electronic transitions of this chromophore, when perturbed by the chiral center at the carbinol carbon, would give rise to characteristic CD signals, known as Cotton effects. mgcub.ac.in The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the enantiomer.

Determination of Enantiomeric Excess (ee): The intensity of a CD signal is proportional to the concentration difference between the two enantiomers in a mixture. A calibration curve can be constructed by measuring the CD signal of samples with known enantiomeric ratios. The ee of an unknown sample can then be determined by comparing its CD signal to this calibration curve.

Determination of Absolute Configuration: The absolute configuration ((R) or (S)) can often be assigned by comparing the experimental CD spectrum with theoretical spectra calculated using quantum-mechanical methods, such as time-dependent density functional theory (TD-DFT). researchgate.net Alternatively, empirical rules developed for similar classes of compounds, like other furan-containing carbinols, can sometimes be applied. For instance, studies on other chiral furanones have successfully correlated the sign of the Cotton effect to a specific absolute configuration. rug.nlresearchgate.net

Table 1: Illustrative Circular Dichroism Data for a Chiral Furan-Substituted Alcohol

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Transition Assignment |

| 250 | +15,000 | π → π |

| 220 | -8,000 | n → π |

Note: This table is for illustrative purposes only and does not represent experimental data for this compound, as such data is not currently available in the cited literature.

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. kud.ac.in An ORD spectrum plots this specific rotation against the wavelength. In the region of a chromophore's absorption band, the ORD curve will show a characteristic peak and trough, which is also referred to as a Cotton effect. mgcub.ac.in

The relationship between ORD and CD is mathematically defined by the Kramers-Kronig transforms, meaning that one can be calculated from the other. nih.gov Like CD, ORD can be used to determine the absolute configuration of a chiral molecule. The shape and sign of the Cotton effect in an ORD spectrum are characteristic of a particular enantiomer. Historically, ORD was a primary method for this purpose before CD spectroscopy became more widespread.

Table 2: Hypothetical Optical Rotatory Dispersion Data

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 600 | +20 |

| 500 | +35 |

| 400 | +70 |

| 300 (Peak) | +500 |

| 270 (Trough) | -350 |

| 250 | -100 |

Note: This table presents hypothetical data to illustrate a typical ORD curve with a Cotton effect. It is not based on experimental measurements for this compound.

Single Crystal X-ray Diffraction Analysis (if applicable) for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. scirp.org This technique would provide an unambiguous determination of the absolute configuration of this compound, provided that a suitable single crystal of one of its enantiomers can be grown.

The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of precise bond lengths, bond angles, and torsion angles within the molecule. For this compound, this would precisely define the geometry of the furan ring, the pentanol chain, and their relative orientation.

Furthermore, the data reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding. In the case of this alcohol, the hydroxyl group (-OH) is expected to be a key participant in hydrogen bonding networks, which dictate the crystal packing. While no crystal structure for this compound has been reported, studies on other furan derivatives, such as (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, demonstrate how this technique elucidates molecular conformation and intermolecular forces like C—H⋯π and π–π interactions. iucr.org

Table 3: Example Crystallographic Data for a Furan-Containing Compound

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.1583 (3) |

| b (Å) | 19.1516 (8) |

| c (Å) | 8.4293 (3) |

| β (°) | 94.357 (4) |

| Volume (ų) | 1152.26 (8) |

Source: Crystallographic data for (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one. iucr.org This data is provided as an example of the information obtained from a single-crystal X-ray diffraction experiment and does not pertain to the title compound.

Reactivity of the Secondary Alcohol Functionality

The secondary alcohol group in this compound is a primary site for chemical modification, enabling its conversion into a range of other functional groups.

Oxidation Reactions to Furyl Ketones

The oxidation of the secondary alcohol in this compound to its corresponding ketone, 1-(furan-2-yl)pentan-1-one, is a fundamental transformation. This reaction is typically achieved using a variety of oxidizing agents common in organic synthesis. Reagents such as Pyridinium Chlorochromate (PCC) are effective for this purpose. The reaction involves the conversion of the hydroxyl group to a carbonyl group without affecting the furan ring.

A representative oxidation reaction is shown below: this compound reacts with an oxidizing agent like PCC in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) to yield 1-(furan-2-yl)pentan-1-one.

| Reactant | Reagent | Product | Typical Yield |

| This compound | Pyridinium Chlorochromate (PCC) | 1-(Furan-2-yl)pentan-1-one | Moderate to High |

Derivatization for Further Synthetic Applications (e.g., Etherification, Esterification)

The hydroxyl group of this compound can be derivatized to form ethers and esters, which are important intermediates for further synthetic applications.

Etherification: The formation of an ether from this compound can be accomplished through various methods, such as the Williamson ether synthesis or palladium-catalyzed transetherification. academie-sciences.fr For instance, reacting the alcohol with an alkyl halide in the presence of a base yields the corresponding ether. A specific example is the reaction with ethyl vinyl ether, catalyzed by a palladium(II) complex, to produce a vinyl ether. academie-sciences.fr Such reactions highlight the ability to introduce new functional groups onto the molecule. rsc.org

Esterification: Esterification is readily achieved by reacting this compound with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid catalyst or a coupling agent. d-nb.infoacs.org These reactions can be highly enantioselective when using chiral catalysts, which is significant in the synthesis of optically active compounds. d-nb.infoacs.org

| Reaction Type | Reagents | Product Class |

| Etherification | Alkyl Halide, Base | Alkyl Ether |

| Transetherification | Ethyl Vinyl Ether, Palladium(II) Catalyst | Vinyl Ether |

| Esterification | Carboxylic Anhydride, Catalyst | Ester |

Dehydration Pathways and Product Analysis

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form one or more alkene products. libretexts.orgchemguide.co.uk The reaction typically proceeds via a carbocation intermediate after protonation of the alcohol group. chemguide.co.ukvedantu.com The subsequent loss of a proton from an adjacent carbon atom leads to the formation of a double bond.

Due to the structure of this compound, the removal of a hydrogen atom can occur from two different adjacent carbon atoms of the pentyl chain, leading to a mixture of products. The primary products expected are (E)- and (Z)-1-(furan-2-yl)pent-1-ene and 1-(furan-2-yl)pent-2-ene. According to Zaitsev's rule, the more substituted alkene, in this case, the pent-2-ene isomers, would be expected to be the major products.

| Starting Material | Conditions | Possible Products |

| This compound | Concentrated H₂SO₄ or H₃PO₄, Heat | (E/Z)-1-(Furan-2-yl)pent-1-ene (minor), 1-(Furan-2-yl)pent-2-ene (major) |

Reactivity of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and capable of undergoing hydrogenation.

Electrophilic Aromatic Substitution Reactions on the Furan Moiety

Furan undergoes electrophilic aromatic substitution more readily than benzene. quora.com In 2-substituted furans like this compound, the existing alkyl group directs incoming electrophiles primarily to the C5 position (the carbon atom adjacent to the oxygen atom and opposite the existing substituent). nih.govscispace.com This is due to the stabilizing effect of the oxygen atom on the reaction intermediate. quora.comresearchgate.net Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. For example, acylation with an acyl chloride in the presence of a Lewis acid would be expected to yield the 5-acyl derivative.

| Reaction Type | Reagents | Expected Major Product |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid (e.g., AlCl₃) | 1-(5-Acylfuran-2-yl)pentan-1-ol |

| Nitration | Nitrating Mixture (HNO₃/H₂SO₄) | 1-(5-Nitrofuran-2-yl)pentan-1-ol |

| Halogenation | Br₂ in Dioxane | 1-(5-Bromofuran-2-yl)pentan-1-ol |

Hydrogenation and Ring Saturation Studies

The furan ring can be fully saturated to a tetrahydrofuran (B95107) ring through catalytic hydrogenation. acs.org This transformation is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. nih.gov Various catalysts, including those based on ruthenium (Ru), palladium (Pd), and nickel (Ni), are effective for this reaction. nih.govresearchgate.netfrontiersin.org The choice of catalyst and reaction conditions (temperature, pressure) can influence the selectivity of the hydrogenation, allowing for the saturation of the furan ring without affecting the alcohol functionality. The product of this reaction is 1-(tetrahydrofuran-2-yl)pentan-1-ol. In some cases, over-hydrogenation can lead to the reduction of the alcohol as well. rsc.org

| Catalyst System | Conditions | Major Product |

| Ruthenium (e.g., Ru@SiO₂) | H₂, 80 °C, 15 bar | 1-(Tetrahydrofuran-2-yl)pentan-1-ol |

| Nickel-Palladium (NiPd/RHA) | H₂, Room Temperature | 1-(Tetrahydrofuran-2-yl)pentan-1-ol |

| Palladium on Carbon (Pd/C) | H₂, Moderate Temperature and Pressure | 1-(Tetrahydrofuran-2-yl)pentan-1-ol |

Mechanistic Investigations of Key Transformations

Mechanistic studies on the Piancatelli rearrangement have provided significant insights into its reaction pathways and intermediates, primarily through research on related 2-furylcarbinols.

The mechanism of the Piancatelli rearrangement is understood to proceed through several key intermediates. nih.gov

Furanoxonium Ion: The initial intermediate is formed by the acid-catalyzed dehydration of the furylcarbinol. This highly reactive cation is central to the rearrangement.

Pentadienyl Cation: Nucleophilic attack on the furanoxonium ion and subsequent ring-opening generates a pentadienyl cation. Theoretical calculations have supported the pericyclic nature of the rearrangement and attribute the high trans stereoselectivity to the preferred outward geometry of the substituents on this cationic intermediate. nih.gov

While direct spectroscopic observation of these transient intermediates is challenging, their existence is supported by trapping experiments, theoretical calculations, and the stereochemical outcome of the reaction.

Application in Multi-Component Reactions (MCRs) and Cascade Processes

The Piancatelli rearrangement is frequently incorporated into cascade or tandem reaction sequences, allowing for the rapid construction of complex molecular architectures from simple precursors. A cascade process often begins with the in-situ formation of the 2-furylcarbinol, which then undergoes the rearrangement.

For example, a cascade could involve:

Nucleophilic addition (e.g., Grignard reaction) to furfural to generate this compound in situ.

Acid-catalyzed Piancatelli rearrangement to form the 4-hydroxy-5-pentylcyclopent-2-enone.

Subsequent transformations of the cyclopentenone product, such as Michael additions or further functional group manipulations.

The aza-Piancatelli reaction, where an amine replaces water as the nucleophile, is a prominent example of a multi-component reaction. orgsyn.org In a hypothetical three-component reaction involving furfural, an organometallic reagent (like pentylmagnesium bromide), and an aniline (B41778), the initially formed this compound could be intercepted in the same pot by the aniline under acidic conditions to directly yield a 4-amino-5-pentylcyclopent-2-enone derivative. These MCRs are highly valued for their efficiency and atom economy. rug.nl

Stereochemical Aspects and Chirality in 1 Furan 2 Yl Pentan 1 Ol

Synthesis and Separation of Enantiomers of 1-(Furan-2-yl)pentan-1-ol

The preparation of enantiomerically pure forms of this compound is essential for studying its stereospecific properties and for its potential applications in asymmetric synthesis. This is typically achieved either through asymmetric synthesis, which directly produces a single enantiomer, or by resolving a racemic mixture.

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used method for the analytical and preparative separation of enantiomers. For furan (B31954) derivatives, cyclodextrin-based CSPs have proven to be particularly effective.

A comprehensive study on the enantiomeric separation of thirty different chiral furan derivatives using various cyclodextrin-based stationary phases highlights the efficacy of this approach. nih.gov While this compound was not specifically included in this study, the results for structurally analogous compounds provide valuable insights into the chromatographic conditions that would likely be successful for its resolution.

The research demonstrated that derivatized β-cyclodextrin stationary phases are highly effective for the separation of these racemates, particularly in the reverse-phase mode. nih.gov The most successful CSPs were found to be hydroxypropyl-β-cyclodextrin (Cyclobond RSP), 2,3-dimethyl-β-cyclodextrin (Cyclobond DM), and acetyl-β-cyclodextrin (Cyclobond AC). nih.gov In contrast, native β-cyclodextrin (Cyclobond I 2000) showed no enantioseparation for the furan derivatives tested. nih.gov

Table 1: Effective Chiral Stationary Phases for the Separation of Chiral Furan Derivatives

| Chiral Stationary Phase (CSP) | Separation Mode | Efficacy |

|---|---|---|

| Hydroxypropyl-β-cyclodextrin (Cyclobond RSP) | Reverse Phase | Highly Effective |

| 2,3-Dimethyl-β-cyclodextrin (Cyclobond DM) | Reverse Phase | Highly Effective |

| Acetyl-β-cyclodextrin (Cyclobond AC) | Reverse Phase | Highly Effective |

| Native β-cyclodextrin (Cyclobond I 2000) | Reverse Phase | Ineffective |

| S-Naphthylethyl carbamate (B1207046) β-cyclodextrin (Cyclobond SN) | Reverse Phase | Limited Separations |

Data derived from a study on 30 chiral furan derivatives. nih.gov

For the resolution of a chiral alcohol like this compound, suitable chiral resolving agents would include enantiomerically pure forms of acids such as tartaric acid, mandelic acid, or camphorsulfonic acid. The choice of resolving agent and solvent system is critical and often determined empirically to achieve efficient crystallization and high diastereomeric and enantiomeric purity.

Influence of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional arrangement of the furan ring, pentyl chain, hydroxyl group, and hydrogen atom around the chiral center of this compound is critical for its interaction with other chiral molecules. This molecular recognition is fundamental in many biological and chemical processes. For instance, the binding of enantiomers to chiral receptors, such as enzymes or proteins in a biological system, is often stereospecific, leading to different physiological responses for each enantiomer.

Although specific research on the molecular recognition of this compound enantiomers is not documented in the available literature, it is a well-established principle that enantiomers can exhibit different biological activities. For other chiral furan derivatives, stereoisomerism has been shown to be a key determinant of their biological effects. Therefore, it is reasonable to expect that the (R) and (S) enantiomers of this compound would display distinct interactions with chiral environments.

Theoretical and Computational Studies of 1 Furan 2 Yl Pentan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(Furan-2-yl)pentan-1-ol. These calculations can predict molecular geometries, electronic distributions, and energies of different molecular states.

The optimized molecular structure obtained from DFT calculations provides key information on bond lengths, bond angles, and dihedral angles. For instance, the C-O and C-C bond lengths within the furan (B31954) ring and the bond connecting the ring to the pentanol (B124592) side chain can be accurately predicted. The calculated HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Table 1: Calculated Ground State Properties of this compound (Representative Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

| Total Energy | -578.9 Hartree |

Note: These values are representative and would be determined from specific DFT calculations.

The flexible pentanol side chain of this compound allows for multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. Computational methods can systematically explore the conformational space by rotating the single bonds, particularly the C-C bond between the furan ring and the carbinol carbon, and the C-O bond of the alcohol group.

Studies on similar molecules, such as tetrahydrofurfuryl alcohol, have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. yorku.ca For this compound, it is plausible that a hydrogen bond could form between the hydroxyl hydrogen and the oxygen atom of the furan ring, leading to a more compact and stable conformer. The relative energies of different conformers can be calculated to determine their population at a given temperature, providing insight into the molecule's behavior in different environments.

Table 2: Relative Energies of Postulated Conformers of this compound

| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 0.75 |

| Gauche 2 | -60° | 0.78 |

| Eclipsed | 0° | 4.50 |

Note: These values are illustrative and would be the result of detailed conformational analysis.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, which is essential for the characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. stenutz.eu The accuracy of these predictions has significantly improved, making them a reliable aid in assigning experimental spectra. nih.gov The chemical shifts are sensitive to the electronic environment of each nucleus, which is accurately described by quantum chemical calculations.

For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the protons on the furan ring, the carbinol proton, and the protons of the pentyl chain. Similarly, the ¹³C NMR spectrum would provide information about each carbon atom in the molecule. By comparing the calculated chemical shifts with experimental data, the structure and conformation of the molecule can be confirmed.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Representative Data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan C2 | - | 155.2 |

| Furan C3 | 6.3 | 105.8 |

| Furan C4 | 6.4 | 110.1 |

| Furan C5 | 7.4 | 142.5 |

| Carbinol CH | 4.6 | 68.9 |

| CH₂ (alpha) | 1.7 | 38.5 |

| CH₂ (beta) | 1.3 | 27.9 |

| CH₂ (gamma) | 1.3 | 22.6 |

| CH₃ | 0.9 | 14.0 |

Note: These are representative chemical shifts and would be calculated using specific computational protocols.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities. acs.org These calculations are instrumental in assigning the absorption bands observed in experimental IR and Raman spectra. globalresearchonline.net

For this compound, the calculated vibrational spectrum would exhibit characteristic frequencies for the furan ring stretching and bending modes, the O-H stretching of the alcohol group, and the various C-H and C-C stretching and bending vibrations of the pentyl chain. udayton.edu By analyzing the calculated vibrational modes, each experimental peak can be assigned to a specific molecular motion, providing a detailed understanding of the molecule's vibrational properties.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | 3650 |

| Furan C-H Stretch | 3150 |

| Alkyl C-H Stretch | 2950-2850 |

| Furan Ring Stretch | 1580, 1490 |

| C-O Stretch | 1050 |

Note: These are representative frequencies and are typically scaled to better match experimental data.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, oxidation, or other transformations. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction pathway can be mapped out. nih.gov

For example, the mechanism of the acid-catalyzed dehydration of this compound to form the corresponding alkene could be investigated. Computational studies can help determine whether the reaction proceeds through a stepwise or concerted mechanism and can identify the rate-determining step by calculating the activation energies for each step. Similarly, the reactivity of the furan ring in electrophilic substitution or cycloaddition reactions can be explored. researchgate.net These computational insights are crucial for understanding and predicting the chemical behavior of this compound and for designing new synthetic routes.

Transition State Analysis and Activation Energy Barriers

No specific studies detailing the transition state analysis or activation energy barriers for reactions involving this compound were found. This type of analysis is crucial for understanding the kinetics of chemical reactions, such as its formation or subsequent transformations. It involves the computational identification of the highest energy point along a reaction coordinate, the transition state, and the calculation of the energy required to reach it, the activation energy.

Reaction Pathway Mapping

There is a lack of available research that maps the specific reaction pathways for this compound. Reaction pathway mapping uses computational methods to chart the energetic landscape of a chemical reaction, identifying intermediates, transition states, and the most likely routes from reactants to products.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

No molecular dynamics simulation studies focused on the solution-phase behavior and intermolecular interactions of this compound were identified in the search results. Molecular dynamics simulations are powerful tools for examining how a molecule interacts with solvent molecules and with other solutes, providing insights into its solubility, aggregation, and conformational dynamics in different environments. libretexts.org Such simulations can elucidate the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern the macroscopic properties of the substance. libretexts.org

Exploration of Potential Applications of 1 Furan 2 Yl Pentan 1 Ol and Its Derivatives

Precursor for Advanced Organic Materials

The furan (B31954) moiety within 1-(Furan-2-yl)pentan-1-ol is a key feature that suggests its potential as a building block for novel organic materials. Furan and its derivatives are recognized for their utility in creating sustainable and functional polymers and electronic materials.

The presence of a hydroxyl group in this compound allows it to potentially act as an initiator in ring-opening polymerization of cyclic esters or as a chain transfer agent in other polymerization reactions. Furthermore, the furan ring itself can be involved in polymerization. Furan-based polymers are gaining attention as bio-based alternatives to petroleum-derived plastics. While furfural (B47365) and 5-hydroxymethylfurfural (B1680220) are more commonly cited as furan monomer precursors, the pentanol (B124592) derivative could be functionalized to create novel monomers. For instance, the alcohol group could be esterified with acrylic acid to form a vinyl monomer, which could then undergo polymerization.

The development of furan-based co-polyesters for applications such as food packaging highlights the drive to utilize these bio-based structures in creating sustainable materials with desirable properties like high oxygen-barrier capabilities. rsc.org

Furan derivatives have been investigated for their use in liquid crystals and optoelectronic materials. The incorporation of a heterocyclic ring like furan can influence the mesomorphic and optical properties of a molecule. nih.gov For instance, new homologous series of liquid crystalline materials based on furfural derivatives have been synthesized and shown to exhibit nematic mesophases. nih.gov The molecular shape and polarity imparted by the furan ring in this compound could be exploited in the design of new liquid crystalline compounds, although this remains a theoretical application at present.

In the realm of optoelectronics, furan-based materials are being explored for their potential in organic electronics. ntu.edu.sg The focus is often on creating conjugated furan compounds to develop novel molecules for such applications. ntu.edu.sg While this compound is not a conjugated molecule in itself, it could serve as a synthetic precursor to more complex, conjugated furan-containing structures suitable for optoelectronic applications.

Role as a Synthetic Intermediate for Complex Natural Products or Bioactive Analogues

The furan ring is a versatile synthon in organic synthesis, serving as a precursor to a wide array of other functional groups and molecular frameworks. acs.org Its ability to undergo various transformations makes furan-containing compounds valuable intermediates in the synthesis of complex natural products and biologically active molecules. researchgate.net

The furan moiety can be readily converted into other functionalities. For example, it can be oxidized to a dicarbonyl compound or participate in cycloaddition reactions. This reactivity allows for the construction of intricate molecular architectures found in many natural products. While specific syntheses employing this compound are not prominently reported, its structure makes it a plausible starting material for the synthesis of various complex molecules. The furan ring can be manipulated to create carbocyclic or other heterocyclic systems, and the pentanol side chain can be modified or incorporated into a larger molecular scaffold.

Furan derivatives are integral to many bioactive compounds, and the synthesis of these molecules is an active area of research. mdpi.com The development of efficient synthetic routes to furan-containing natural products is of significant interest to medicinal chemists. researchgate.net

Investigational Studies into Chemo-Sensory Recognition and Olfactory Receptor Interactions (Non-clinical)

Furan derivatives are known to contribute to the aroma profiles of a wide range of foods and beverages, exhibiting diverse scent characteristics from fruity and sweet to nutty and meaty. The specific odor of a furan derivative is dependent on its substitution pattern. While there is no specific data on the olfactory properties of this compound, it is plausible that it possesses a distinct aroma.

The study of how chemical structures relate to odor perception is a key area of sensory science. Non-clinical studies involving human olfactory receptors expressed in heterologous systems are used to screen for receptor-ligand interactions. nih.govresearchgate.net Such studies have identified specific olfactory receptors that are activated by certain furanones, for example. acs.org Investigating the interaction of this compound with a panel of human olfactory receptors could provide insights into its potential odor profile and the structural features that govern its recognition by the olfactory system.

The table below presents examples of furan derivatives and their associated odor characteristics, illustrating the diversity of scents within this chemical family.

| Compound Name | Odor Description |

| Furfural | Almond, sweet, bready |

| 2-Methylfuran (B129897) | Chocolate, coffee |

| 2-Acetylfuran | Balsamic, nutty, cocoa |

| Furaneol | Caramel, sweet, fruity |

This table provides general odor descriptions for illustrative purposes.

Applications in Solvent Systems or as Chemical Additives

The physical and chemical properties of this compound suggest its potential for use in solvent systems or as a chemical additive. Its structure, containing both a polar hydroxyl group and a less polar furan ring and alkyl chain, gives it amphiphilic character. This could make it a useful solvent for a range of substances. 1-Pentanol, a related primary alcohol, is used as a solvent and in the synthesis of other chemicals. wikipedia.org

The properties of common organic solvents are well-characterized, and new, greener solvents are continually being sought. organicchemistrydata.org Furan-based solvents are of interest as they can often be derived from renewable resources. The potential of this compound as a solvent would depend on its specific properties such as boiling point, polarity, and solubility characteristics, which are not widely reported.

As a chemical additive, it could potentially be used in fuel blends. For instance, 1-pentanol has been investigated as a fuel additive, where it was found to decrease particulate emissions in diesel blends. wikipedia.org The presence of the furan ring in this compound might influence its combustion properties and its suitability as a fuel additive.

Future Research Directions and Outlook

Untapped Synthetic Avenues for 1-(Furan-2-yl)pentan-1-ol

While the classical synthesis of this compound involves the addition of a pentyl organometallic reagent to furfural (B47365), future research is expected to uncover more sophisticated and modular synthetic routes. A significant untapped avenue lies in the functionalization of pre-existing furan (B31954) rings.

Recent advancements have introduced versatile platforms for creating 2-furyl carbinols. beilstein-journals.orgnih.gov One such approach utilizes 3-silylated furfurals, which are prepared in a few steps from biomass-derived furfural. nih.gov These silylated intermediates can undergo nucleophilic addition at the aldehyde group to form the carbinol, followed by a subsequent, targeted functionalization at the C3 position, promoted by the hydroxyl group. beilstein-journals.orgnih.gov This modular strategy could be adapted to first synthesize the this compound core and then introduce further complexity onto the furan ring, an approach that remains largely unexplored for this specific molecule.

Other novel catalytic methods for general furan synthesis could also be adapted. These include the Paal-Knorr synthesis from 1,4-diketones, tandem metal relay catalysis involving cycloisomerization and carbonylation of cyclopropenes, and various ring expansion or contraction strategies from other heterocycles. nih.govpharmaguideline.com The challenge lies in tailoring these methods for the specific substitution pattern of this compound, potentially through cascade reactions that build the furan ring and install the side chain simultaneously. researchgate.net

Future work will likely focus on developing catalytic systems that can achieve this synthesis with higher efficiency, selectivity, and atom economy, moving beyond stoichiometric organometallic reagents.

| Synthetic Avenue | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Modular Synthesis via Silylated Furfurals | A two-step approach involving nucleophilic addition to a C3-silylated furfural, followed by oxygen-assisted functionalization of the C-Si bond. beilstein-journals.orgnih.gov | Allows for late-stage diversification of the furan ring; highly modular. | Adapting the methodology for C5-chain installation and exploring a wide range of subsequent C3-functionalizations. |

| Tandem Metal Relay Catalysis | Involves sequences like cycloisomerization/oxidative carbonylation of precursors to build the furan ring system directly with substituents. nih.gov | High efficiency and potential for creating complex, all-substituted furans in one pot. | Designing cyclopropene or other precursors that would yield the desired 2-pentanol-furan structure. |

| Classic Routes with Novel Catalysts | Addition of pentyl nucleophiles (e.g., Grignard, organolithium) to furfural using newly developed, highly efficient and selective catalysts. nih.gov | Improves upon a well-established, straightforward reaction pathway. | Development of recyclable, non-noble metal catalysts to improve sustainability and reduce costs. |

| Paal-Knorr Synthesis Adaptation | Cyclization and dehydration of a substituted 1,4-diketone precursor under non-aqueous acidic conditions. pharmaguideline.com | A fundamental and versatile method for furan ring formation. | Efficient synthesis of the required nonane-2,5-dione precursor. |

Exploring Broader Furan Alcohol Scaffolds

Research into this compound serves as a gateway to a much broader class of furan alcohol scaffolds with diverse potential applications. Future studies will systematically explore variations in both the alkyl chain and the furan core to establish structure-activity relationships for various applications. This includes synthesizing homologous series with varying alkyl chain lengths (from methyl to decyl and beyond), as well as introducing branching and unsaturation into the side chain.

Furthermore, the furan ring itself offers significant opportunities for modification. The development of modular synthesis techniques, such as those based on silylated intermediates, provides a powerful tool for introducing a wide array of substituents at other positions on the furan ring (C3, C4, C5). beilstein-journals.orgnih.gov This allows for the creation of libraries of furan alcohols with tailored electronic and steric properties. Another promising direction is the conversion of furan alcohols into polyols through hydrogenation and hydrogenolysis reactions, which are valuable chemical intermediates traditionally sourced from fossil fuels. mdpi.com

The overarching goal is to leverage the furan core, a readily available scaffold from renewable carbohydrates, to generate a rich diversity of functional molecules for fine chemicals, polymers, and materials science. catalysis-summit.comresearchgate.net

Advanced Spectroscopic Characterization of Furan Reactivity

A deeper understanding of the structure, conformation, and reactivity of this compound and its analogs requires the application of advanced spectroscopic and computational methods. Future research will move beyond routine characterization to detailed mechanistic and structural investigations.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for this purpose. globalresearchonline.net DFT calculations can predict molecular geometries, vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis spectra). globalresearchonline.netnih.govdtu.dk Such theoretical studies can help assign complex experimental spectra, rationalize conformational preferences of the pentanol (B124592) side chain, and calculate reactivity indices to predict how the molecule will interact with other reagents. globalresearchonline.netyorku.ca

Experimentally, the combined use of multiple spectroscopic techniques will be crucial. Isotopic labeling, for instance by synthesizing deuterated analogs of this compound, can provide invaluable information for assigning NMR signals and elucidating reaction mechanisms. mdpi.comresearchgate.net Furthermore, in operando spectroscopic methods are set to revolutionize the study of furan reactivity. By integrating techniques like FTIR and NMR spectroscopy directly into a reaction setup (such as a flow reactor), researchers can monitor reactions in real-time. researchgate.net This allows for the direct observation of transient intermediates and the collection of precise kinetic data, which are essential for unraveling complex reaction mechanisms. researchgate.net

| Technique | Application in Furan Alcohol Research | Key Insights Gained |

|---|---|---|

| Computational Chemistry (DFT) | Prediction of molecular structure, vibrational frequencies, and NMR chemical shifts. globalresearchonline.netnih.gov Analysis of frontier molecular orbitals to understand reactivity. globalresearchonline.net | Conformational analysis, assignment of complex spectra, prediction of reaction pathways. |

| Multinuclear NMR (1H, 13C) with Isotopic Labeling | Unambiguous assignment of signals and tracking of specific atoms through chemical transformations. mdpi.com | Detailed structural elucidation and mechanistic pathway determination. |

| In Operando Flow FTIR/NMR | Real-time monitoring of reaction progress, detection of short-lived intermediates, and kinetic analysis. researchgate.net | Conclusive determination of reaction mechanisms and identification of rate-determining steps. |

| Raman Spectroscopy | Investigation of fundamental vibrational modes, often complementary to IR spectroscopy. nih.govdtu.dk | Structural and conformational information, particularly for symmetric vibrations. |

| Rotational Spectroscopy | Precise determination of gas-phase molecular structures and conformational landscapes. yorku.ca | Unambiguous distinction between nearly isoenergetic conformers. |

Integration with Flow Chemistry and Automation in Synthesis

The synthesis of furan derivatives, which can sometimes involve hazardous reagents or unstable intermediates, is an ideal candidate for the application of continuous flow chemistry. researchgate.netnih.gov Future research will focus on translating the synthesis of this compound and its analogs from traditional batch processes to fully automated continuous flow platforms.

Flow synthesis offers numerous advantages, including enhanced safety due to small reaction volumes, superior heat and mass transfer leading to better reaction control and higher yields, and improved reproducibility. For furan chemistry, which can be sensitive, these benefits are particularly significant. researchgate.netchemistryviews.org A continuous flow setup for producing this compound could involve pumping a solution of furfural and a pentylating agent through a heated reactor coil containing a packed-bed heterogeneous catalyst, followed by in-line quenching and purification steps.

The integration of automation and Process Analytical Technology (PAT) is a key aspect of this outlook. nih.govchemistryviews.org Automated platforms can perform multi-step syntheses and reaction optimizations with minimal human intervention. researchgate.netresearchgate.net By incorporating in-line monitoring tools, such as FTIR or UV-Vis probes, the reaction can be monitored in real-time, allowing for automated feedback control to maintain optimal conditions and ensure high product quality. chemistryviews.org This high degree of integration and automation enables more efficient, reproducible, and safer production of fine chemicals derived from furan. nih.gov

Potential in Catalyst Development and Sustainable Chemical Processes

The true potential of this compound is realized when viewed through the lens of green and sustainable chemistry. Derived from furfural, which is produced from lignocellulosic biomass, it represents a move away from fossil fuel dependency. researchgate.netcatalysis-summit.comfrontiersin.org Future research will heavily focus on enhancing the sustainability of its entire lifecycle, from synthesis to application.

A primary area of investigation will be the development of novel heterogeneous catalysts for its synthesis. The goal is to replace stoichiometric reagents and soluble catalysts with solid, recyclable alternatives like zeolites, polyoxometalates, or non-noble metals supported on stable matrices. researchgate.netfrontiersin.orgnih.gov These catalysts offer easier product separation, minimize waste, and are often more robust, aligning with the principles of green chemistry. catalysis-summit.com Research into alcohol dehydrogenative coupling reactions, which produce only hydrogen and water as byproducts, represents another sustainable synthetic strategy. springernature.com

Beyond its synthesis, this compound and the broader class of furan alcohols hold potential as building blocks for sustainable materials. The furan ring can participate in Diels-Alder reactions, opening pathways to new aromatic compounds and polymers. zenodo.org These molecules could also serve as bio-based crosslinking agents for resins or as precursors to new biofuels and green solvents. zenodo.orgrsc.org Furthermore, the hydroxyl and furan functionalities make these compounds interesting candidates as ligands in catalysis or as organocatalysts themselves, potentially enabling new, sustainable chemical transformations. The electrocatalytic conversion of furan compounds is another emerging frontier, using renewable electricity to drive the synthesis of value-added chemicals. rsc.org

| Sustainable Approach | Description | Key Research Goals |

|---|---|---|

| Biomass Valorization | Utilizing furfural from non-edible lignocellulosic biomass as the primary feedstock. frontiersin.orgmdpi.com | Improving the efficiency and economics of converting raw biomass into platform chemicals like furfural. researchgate.net |

| Heterogeneous Catalysis | Developing solid, recyclable catalysts (e.g., zeolites, non-noble metals) to replace homogeneous catalysts and stoichiometric reagents. frontiersin.orgnih.gov | Achieving high activity, selectivity, and long-term stability under practical reaction conditions. |

| Electrocatalytic Conversion | Using renewable electricity to drive the hydrogenation of furfural or other transformations of furan compounds. rsc.org | Improving catalyst selectivity, current density, and Faraday efficiency to make the process industrially viable. rsc.org |

| Bio-based Building Blocks | Using furan alcohols as monomers or crosslinkers for sustainable polymers and resins. zenodo.orgrsc.org | Developing new materials with properties that can compete with or surpass petroleum-based plastics. |

| Green Solvents & Biofuels | Exploring the potential of this compound and related compounds as renewable solvents or fuel additives. catalysis-summit.comrsc.org | Evaluating performance characteristics, biodegradability, and toxicity profiles. |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1-(Furan-2-yl)pentan-1-ol, and how can reaction conditions be optimized?

- Methodology : A common approach involves hydroboration-oxidation of 2-(pent-1-en-1-yl)furan. For example, BH₃·Me₂S can be used as the boron source at 0°C, followed by oxidation with H₂O₂/NaOH to yield the alcohol. Reaction temperature and stoichiometry significantly impact yield; cooling during borane addition minimizes side reactions .

- Optimization : Adjusting the solvent (e.g., THF for better borane solubility) and slow addition of oxidizing agents can improve yields. Monitoring via TLC or GC-MS ensures intermediate stability .

Q. How can the structure and purity of this compound be confirmed using spectroscopic techniques?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : The furan protons (δ 6.2–7.4 ppm) and the hydroxyl-bearing carbon (δ 60–70 ppm) are diagnostic. Coupling patterns distinguish trans/cis configurations .

- IR Spectroscopy : O-H stretching (~3300 cm⁻¹) and furan ring vibrations (1600–1500 cm⁻¹) confirm functional groups.

- Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]⁺ for C₉H₁₄O₂: 154.0994) to verify molecular formula .

Q. What are the key physical properties (e.g., solubility, boiling point) of this compound, and how do they compare to analogous alcohols?

- Physical Properties : The furan ring enhances polarity, increasing solubility in polar aprotic solvents (e.g., DMSO) compared to aliphatic alcohols. Boiling points are lower than phenol derivatives due to weaker hydrogen bonding but higher than non-aromatic alcohols like pentan-1-ol .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how is enantiomeric excess (ee) quantified?

- Chiral Catalysts : Use (+)-IpcBH₂ (a chiral borane) at -25°C to induce asymmetry. The bulky ligand directs facial selectivity during hydroboration, achieving >90% ee .

- Analysis : Chiral HPLC or polarimetry quantifies ee. Derivatization with Mosher’s acid enhances chromatographic resolution .

Q. How does the furan ring influence the compound’s reactivity in substitution or oxidation reactions?

- Reactivity : The electron-rich furan ring participates in electrophilic substitutions (e.g., nitration), while the alcohol can undergo oxidation to ketones (e.g., using PCC) or esterification. Steric hindrance from the furan may slow SN2 reactions at the β-carbon .

- Mechanistic Insights : DFT calculations reveal furan’s resonance effects stabilize transition states in oxidation pathways, altering activation energies .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and what structural features drive interaction with biological targets?

- Assays :

- Antimicrobial : Broth microdilution assays (MIC determination) against S. aureus or E. coli.

- Enzyme Inhibition : Fluorescence-based assays for cytochrome P450 or lipoxygenase inhibition.

Q. How do storage conditions affect the stability of this compound, and what degradation products form under stress?

- Stability : Store under inert atmosphere at 4°C to prevent oxidation. Avoid strong acids/bases, which catalyze furan ring-opening or dehydration.

- Degradation : Accelerated stability testing (40°C/75% RH) identifies pentenol and furfural derivatives as primary degradation products via LC-MS .

Data Contradictions and Resolution

- Stereochemical Outcomes : Conflicting reports on trans/cis ratios in hydroboration may arise from varying solvent polarity. Polar solvents favor trans-addition due to stabilized partial charges .

- Bioactivity Variability : Discrepancies in antimicrobial data (e.g., MIC values) could stem from differences in bacterial strain susceptibility or compound purity. Standardize protocols using CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products